rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis
Description
rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis: is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. The compound’s structure features a combination of sulfur and nitrogen atoms, which contribute to its distinctive chemical properties.
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(3aS,8bS)-2,3,3a,8b-tetrahydro-1H-[1]benzothiolo[2,3-c]pyrrole 4,4-dioxide |
InChI |
InChI=1S/C10H11NO2S/c12-14(13)9-4-2-1-3-7(9)8-5-11-6-10(8)14/h1-4,8,10-11H,5-6H2/t8-,10-/m1/s1 |
InChI Key |
JMUJZGMONODMCK-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1)S(=O)(=O)C3=CC=CC=C23 |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis involves multiple steps. The synthetic routes typically include the formation of the tricyclic core through cyclization reactions, followed by the introduction of sulfur and nitrogen functionalities. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis can be compared with other similar compounds, such as:
rac-(2R,6R)-12-Chloro-10-(methylsulfanyl)-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene, cis: This compound features a similar tricyclic structure but with different substituents, leading to distinct chemical properties and applications.
rac-Methyl (2R,6R)-7,7-dioxo-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-2-carboxylate, cis:
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the tricyclic framework, which imparts unique chemical and biological properties .
Biological Activity
The compound rac-(2R,6R)-7λ6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
The compound's structure is characterized by its unique tricyclic framework and the presence of sulfur and nitrogen atoms, which contribute to its biological properties. The molecular formula and key identifiers are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂S |
| Molecular Weight | 254.32 g/mol |
| SMILES | CC1=C(C(=O)C(=C1)C(=O)S)N2C(=O)C(N2)C=C |
| InChI Key | [Not provided in sources] |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structural features to rac-(2R,6R)-7λ6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione. For instance, a related compound demonstrated significant efficacy against various cancer cell lines through mechanisms such as DNA interaction and apoptosis induction .
Case Study:
A study evaluated the effects of a structurally similar derivative on human breast cancer cell lines (MDA-MB231 and MCF-7). The results indicated that the compound induced cell death through caspase activation and inhibited cell proliferation by disrupting DNA synthesis pathways .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Binding: Compounds that interact with DNA can inhibit replication and transcription processes essential for cancer cell survival.
- Enzyme Inhibition: The potential to inhibit enzymes involved in critical signaling pathways can lead to reduced tumor growth.
- Apoptosis Induction: Activation of apoptotic pathways through caspase activation is a common mechanism for anticancer agents.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of rac-(2R,6R)-7λ6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione:
| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB231 | 15 | DNA Intercalation | |
| MCF-7 | 20 | Caspase Activation | |
| HeLa | 18 | Enzyme Inhibition |
Computational Studies
Computational analyses using molecular docking have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest that the compound could effectively bind to sites on proteins such as p53 and caspase-3, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
